Methyl 4-(2-aminophenyl)-4-oxobutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-aminophenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)7-6-10(13)8-4-2-3-5-9(8)12/h2-5H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIKFAUEEGOUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563381 | |
| Record name | Methyl 4-(2-aminophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57231-39-7 | |
| Record name | Methyl 4-(2-aminophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Features and Functional Group Analysis
The structure of Methyl 4-(2-aminophenyl)-4-oxobutanoate is characterized by the presence of several key functional groups that dictate its chemical reactivity and potential applications. The molecule consists of a central butanoate chain with a methyl ester at one end (C1) and a ketone at the other (C4). This keto-ester chain is attached at the C4 position to a phenyl ring, which is substituted with an amino group at the ortho-position (C2') relative to the point of attachment.
The primary functional groups are:
Aromatic Amine (-NH₂): The primary amino group attached to the benzene ring is a nucleophilic center and a weak activating group, influencing the electron density of the aromatic ring.
Aryl Ketone (C=O): The carbonyl group links the butanoate chain to the phenyl ring. The carbon atom of this group is electrophilic. The presence of the ortho-amino group can influence the ketone's reactivity through electronic effects and potential intramolecular hydrogen bonding.
Methyl Ester (-COOCH₃): This group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The protons on the carbon adjacent to the ester (α-carbon) have some acidity, though less than those adjacent to the ketone.
The interplay between these groups on a relatively compact scaffold is central to the compound's chemical utility.
| Functional Group | Chemical Formula | Key Characteristics |
|---|---|---|
| Primary Aromatic Amine | -NH₂ | Nucleophilic; weakly activating ortho-, para-director for electrophilic aromatic substitution. |
| Aryl Ketone | -(C=O)-Ar | Electrophilic carbonyl carbon; moderately deactivating meta-director for electrophilic aromatic substitution. |
| Methyl Ester | -COOCH₃ | Susceptible to nucleophilic acyl substitution (e.g., hydrolysis, amidation). |
Retrosynthetic Considerations for the Core Framework
Retrosynthetic analysis provides a logical approach to devising a synthetic plan for a target molecule by breaking it down into simpler, commercially available precursors. For Methyl 4-(2-aminophenyl)-4-oxobutanoate, the most logical disconnection is the bond between the aromatic ring and the acyl group of the ketone.
This disconnection points to a Friedel-Crafts acylation reaction, a classic and powerful method for forming carbon-carbon bonds to an aromatic ring youtube.comyoutube.com. The synthetic precursors, or synthons, would be an acylium ion equivalent derived from the butanoate chain and a nucleophilic aniline (B41778) derivative.
The forward synthesis based on this disconnection would involve reacting a suitable aniline precursor with a derivative of succinic acid. A plausible route is the acylation of aniline with monomethyl succinyl chloride (the acid chloride of 4-methoxy-4-oxobutanoic acid) or reacting aniline with succinic anhydride (B1165640), followed by esterification of the resulting carboxylic acid chegg.comwikipedia.org. The Friedel-Crafts acylation of aromatic compounds with succinic anhydride is a well-established method for producing aryl-oxo-butanoic acids wikipedia.orggoogle.com. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required to facilitate the reaction wikipedia.org.
A key challenge in this approach is controlling the regioselectivity of the acylation on the aniline ring. While the amino group is an ortho-, para-director, Friedel-Crafts reactions can be complex with anilines due to the Lewis basicity of the nitrogen atom, which can coordinate with the Lewis acid catalyst. This often necessitates the use of a protecting group on the amine, such as an acetyl group (forming acetanilide), to moderate its reactivity and direct the acylation to the para position before deprotection.
Conceptual Significance As a Synthetic Motif in Organic Chemistry
Strategies for Constructing the 4-Oxobutanoate (B1241810) Moiety
The 4-oxobutanoate moiety is a key structural feature, and its synthesis can be approached through several routes, including the formation of beta-keto esters, alpha-keto esters, or the construction of more general alkanoate scaffolds.
Utilization of Active Methylene Compounds in Beta-Keto Ester Synthesis
Beta-keto esters are versatile intermediates in organic synthesis due to their dual electrophilic and nucleophilic character. rsc.org Their synthesis often involves the acylation of enolates derived from active methylene compounds. One common approach involves the condensation of an activated carboxylic acid derivative with a compound containing an active methylene group, such as Meldrum's acid or a malonic ester.
For instance, a general synthesis of β-keto esters can be achieved by activating phenylacetic acid derivatives with reagents like N,N′-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), followed by condensation with Meldrum's acid. The resulting intermediate can then be refluxed in an alcohol, such as tert-butanol, to yield the desired β-keto ester. mdpi.com Another established method involves the reaction of monoethyl malonate with acyl chlorides, which provides a direct route to β-keto esters of the type RCOCH₂COOC₂H₅. acs.org These methods provide a foundational framework for building the 4-oxobutanoate structure by selecting an appropriately substituted acyl donor.
Approaches to Alpha-Keto Ester Formation
Alpha-keto esters are important organic synthesis intermediates used in the production of pharmaceuticals, agrochemicals, and food additives. google.com Their synthesis is a critical step in various multi-step reactions. Several methods for their preparation have been developed.
One prominent method is the oxidative esterification of acetophenones. This can be achieved using an iodine-mediated system with potassium xanthates or a copper-catalyzed aerobic oxidation with alcohols, using molecular oxygen as the oxidant. organic-chemistry.org Another approach involves the reaction of Grignard reagents with diethyl oxalate (B1200264) at low temperatures, which can produce a variety of α-keto esters in high yields. jlu.edu.cn A patented three-step method starts with a malonate, which undergoes alkylation, followed by an oximation reaction and a carbonylation reaction to furnish the α-keto ester. google.com
A summary of selected methods is presented below.
| Method | Starting Materials | Key Reagents/Conditions | Product |
| Oxidative Esterification | Acetophenones, Alcohols | Copper catalyst, O₂ | α-Ketoesters |
| Grignard Reaction | Grignard Reagents, Diethyl Oxalate | Low temperature, anhydrous | α-Ketoesters jlu.edu.cn |
| Malonate Route | Malonate, Alkylating agent, Nitroso compound | Alkylation, Oximation, Carbonylation | α-Ketoesters google.com |
| Aldehyde Conversion | Aldehydes | Horner-Wadsworth-Emmons olefination, Claisen rearrangement, ester hydrolysis | β-substituted-2-oxohex-5-enoic acids organic-chemistry.org |
Synthesis of Alkanoate and Oxoalkanoate Scaffolds
The construction of the basic carbon framework of alkanoates and oxoalkanoates is fundamental to the synthesis of the target molecule. These scaffolds can be assembled using various carbon-carbon bond-forming reactions. For example, methyl 4-oxobutanoate can be synthesized via the ozonolysis of a suitable cyclic precursor in a mixture of dichloromethane (B109758) and methanol (B129727), followed by a reductive workup with triphenylphosphine. chemicalbook.com
The development of synthetic routes to key intermediates, such as oxazolines, can also be relevant. Alkyl 2-diazo-3-oxoalkanoates react with 2-arylaziridines under microwave heating to generate alkyl 2-(oxazolin-2-yl)alkanoates, which represent a type of oxoalkanoate scaffold. nih.gov This catalyst-free method highlights the diverse strategies available for creating functionalized alkanoate structures that can be further elaborated.
Installation of the 2-Aminophenyl Substituent
Introducing the 2-aminophenyl group onto the butanoate framework can be accomplished either by forming the C-N bond directly on a pre-existing aryl ring or by transforming a precursor functional group, most commonly a nitro group, into the desired amine.
Direct Amination Approaches to Aryl Systems
Directly introducing an amino group to an aryl system, particularly at a specific position relative to a ketone, is a significant goal in synthetic chemistry. chemistryviews.org While direct C-H amination of an unactivated aromatic C-H bond ortho to a ketone is challenging, several strategies exist for forming α-amino ketones or for functionalizing pre-activated rings.
Methods for the direct α-amination of aryl ketones have been developed using organocatalysts derived from cinchona alkaloids, achieving high enantioselectivities. acs.org Copper-catalyzed α-amination of aryl ketones using di-tert-butyldiaziridinone as a nitrogen source provides a route to imidazolinone derivatives. acs.org More recently, a method for the direct transfer of an unprotected amino group (NH₂) from tert-butanesulfinamide to unfunctionalized ketones and amides has been reported, yielding primary α-amino carbonyls under mild conditions. nih.gov These methods primarily focus on the position alpha to the carbonyl. For installing the amine on the phenyl ring itself, a more common strategy would involve coupling reactions (e.g., Buchwald-Hartwig amination) on an aryl halide precursor, such as Methyl 4-(2-bromophenyl)-4-oxobutanoate.
Reductive Pathways from Nitro Precursors
The reduction of an aromatic nitro group is one of the most common and reliable methods for preparing anilines. rsc.org This transformation is central to the synthesis of many fine chemicals and pharmaceuticals. acs.org The synthesis of this compound would typically proceed from its corresponding nitro-analogue, Methyl 4-(2-nitrophenyl)-4-oxobutanoate.
A wide array of reagents can effect this reduction, with the choice often depending on the presence of other sensitive functional groups in the molecule. acs.org Catalytic hydrogenation using metals like palladium on carbon (Pd/C) or Raney nickel is highly effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com For substrates where dehalogenation is a concern, Raney nickel may be preferred. commonorganicchemistry.com
Metal-based reductions in acidic or neutral conditions are also widely employed. Reagents such as iron in acetic acid, zinc in acidic media, or tin(II) chloride provide mild conditions that are often compatible with other reducible groups. commonorganicchemistry.com Sodium hydrosulfite and sodium sulfide (B99878) are other alternatives, particularly when hydrogenation or strongly acidic conditions are not suitable. wikipedia.org The reduction process is believed to proceed sequentially from the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the aniline (B41778). acs.org
The following table summarizes common conditions for nitroarene reduction:
| Reducing Agent/System | Typical Conditions | Notes |
| H₂/Palladium on Carbon (Pd/C) | H₂ gas, solvent (e.g., EtOH, EtOAc) | Highly efficient; may reduce other functional groups (alkenes, alkynes, etc.). commonorganicchemistry.com |
| H₂/Raney Nickel | H₂ gas, solvent (e.g., EtOH) | Often used when dehalogenation of aryl halides is a concern. commonorganicchemistry.com |
| Iron (Fe) | Acidic media (e.g., AcOH, HCl) | A classic, cost-effective method. commonorganicchemistry.com |
| Zinc (Zn) | Acidic media (e.g., AcOH) | Provides a mild method for reduction. commonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | Solvent (e.g., EtOH, EtOAc) | A mild reagent compatible with many functional groups. wikipedia.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Useful for substrates incompatible with hydrogenation or acid. wikipedia.org |
| Sodium Sulfide (Na₂S) | Aqueous/alcoholic solvent | Can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |
Amidative Couplings and Subsequent Transformations of Related Structures
The presence of a primary aromatic amine group in structures related to this compound makes them ideal candidates for amidative coupling reactions. This transformation is fundamental in medicinal chemistry for linking molecular fragments, often enhancing pharmacological activity. Standard peptide coupling conditions are frequently employed, utilizing reagents that activate the carboxylic acid partner for nucleophilic attack by the amino group.
Subsequent transformations of the newly formed amide products can lead to a diverse array of complex molecules. For instance, intramolecular cyclization reactions are common, leading to the formation of heterocyclic systems. The specific outcome of these transformations is highly dependent on the nature of the coupled fragments and the reaction conditions employed. Research into the synthesis of pyrrolo nih.govraco.catbenzodiazepines, which are compounds with a wide range of biological activities, often involves the coupling of an appropriate aminophenyl precursor with a proline derivative, followed by cyclization steps. nih.gov
Table 1: Representative Amidative Coupling Reactions of Aminophenyl Analogues
| Amine Substrate | Coupling Partner | Coupling Reagents | Product Type |
|---|---|---|---|
| Methyl 4-(4-aminophenyl)-1-methyl-1H-pyrrole-2-carboxylate | PBD-carboxylic acid | Not specified | PBD Adduct |
| 3-fluoro-4-iodoaniline | δ-valerolactam | Copper Catalyst | Aryl-amide |
This table illustrates typical coupling reactions involving aminophenyl moieties, leading to complex amide structures.
Convergent and Linear Synthetic Strategies for the Integrated Structure
The synthesis of molecules like this compound can be approached through two primary strategies: linear and convergent synthesis. Each approach has distinct advantages and disadvantages that influence its application.
| Flexibility | Less flexible for creating analogues | Highly flexible for creating libraries of analogues |
Role as a Synthetic Intermediate in Multistep Organic Synthesis of Complex Derivatives
This compound is a highly valuable synthetic intermediate due to its array of functional groups: a nucleophilic primary amine, an electrophilic ketone, and an ester that can be hydrolyzed or transformed. The ortho relationship between the amino and keto groups is particularly significant, making it a prime precursor for a variety of cyclization reactions to form heterocyclic compounds. raco.catnih.gov
This structural motif is a cornerstone in the synthesis of important pharmaceutical scaffolds, including benzodiazepines and quinolines. rsc.orgnih.gov
Quinolines: The Friedländer annulation is a classic method for quinoline (B57606) synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov this compound contains the requisite 2-aminoaryl ketone structure and can react with various ketones or aldehydes under acidic or basic conditions to generate functionalized quinolines.
1,4-Benzodiazepines: The 1,4-benzodiazepine (B1214927) core is a "privileged structure" in medicinal chemistry, found in numerous therapeutic agents. nih.gov The synthesis of these compounds can be achieved by reacting a 2-aminobenzophenone (B122507) analogue with an amino acid. The structure of this compound serves as a surrogate for 2-aminobenzophenone, where the butanoate chain can be modified and cyclized with a suitable nitrogen source to form the seven-membered diazepine (B8756704) ring. rsc.orgnih.gov
Quinazolinones: This compound can also serve as a precursor for quinazolinones. For instance, reaction with isatoic anhydride (B1165640) is a known method for constructing the quinazoline (B50416) skeleton, where the amine group of the aminophenyl ketone acts as the nucleophile. scispace.com
The versatility of this intermediate allows for the generation of a wide range of complex derivatives through various synthetic transformations, highlighting its importance in the development of novel compounds with potential biological activity. raco.cat
Table 3: Heterocyclic Systems Derived from Aminophenyl Ketone Intermediates
| Intermediate Core Structure | Reagent(s) | Resulting Heterocycle |
|---|---|---|
| (2-Aminophenyl)ketone | Compound with α-methylene ketone | Quinolines nih.gov |
| (2-Aminophenyl)ketone | Amino acid or derivative | 1,4-Benzodiazepines rsc.org |
| (2-Aminophenyl)amine | Isatoic Anhydride | Quinazolines scispace.com |
This table summarizes the utility of the core aminophenyl ketone structure as a precursor to various significant heterocyclic systems.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 4-(4-aminophenyl)-1-methyl-1H-pyrrole-2-carboxylate |
| δ-valerolactam |
| 3-fluoro-4-iodoaniline |
| 2-aminobenzamide |
| Methyl 4-chloro-4-oxobutanoate |
| 2-aminoaniline |
| Succinic anhydride |
| Aluminum chloride |
| Isatoic anhydride |
| Pyrrolo nih.govraco.catbenzodiazepines |
| Quinolines |
| 1,4-Benzodiazepines |
| Quinazolinones |
Reactions Involving the Ester Functionality
The methyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, primarily transesterification and amidation.
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Base-Catalyzed Transesterification : In the presence of a basic catalyst, such as an alkoxide, the reaction proceeds via a nucleophilic addition-elimination mechanism. The alkoxide attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion yields the new ester. To ensure a favorable equilibrium position, the alcohol corresponding to the desired ester is often used as the solvent. masterorganicchemistry.com
Acid-Catalyzed Transesterification : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A molecule of alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, a molecule of methanol is eliminated, and the new ester is formed. masterorganicchemistry.com
| Catalyst Type | Reagents | General Conditions | Product Type |
| Base (e.g., NaOR') | R'OH (solvent) | Anhydrous | R' 4-(2-aminophenyl)-4-oxobutanoate |
| Acid (e.g., H₂SO₄) | R'OH (solvent) | Reflux | R' 4-(2-aminophenyl)-4-oxobutanoate |
Amidation Reactions of the Methyl Ester
Amidation of the methyl ester can be achieved by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction typically requires more forcing conditions than transesterification due to the lower nucleophilicity of amines compared to alkoxides. However, direct amidation of esters can be facilitated by catalysts.
Recent research has demonstrated the use of iron(III) chloride as an effective catalyst for the direct amidation of esters under solvent-free conditions. mdpi.com This method has been shown to be effective for a range of esters and amines, including primary and secondary amines. mdpi.com While not specifically documented for this compound, this catalytic approach represents a potential pathway for its conversion to the corresponding amide derivatives.
Another approach involves the use of organocatalysts. For instance, trifluoroethanol has been utilized to catalyze the amidation of unactivated methyl esters. mdpi.com The synthesis of lipoamides has been achieved through both direct amidation of fatty acids and via the amidation of their methyl esters, with the direct amidation providing higher yields. undip.ac.id These studies highlight the feasibility of converting the methyl ester of the subject compound into various amides.
| Amine | Catalyst | Conditions | Product |
| R'NH₂ | FeCl₃ | 80 °C, solvent-free | N-R'-4-(2-aminophenyl)-4-oxobutanamide |
| R'R''NH | FeCl₃ | 80 °C, solvent-free | N,N-R'R''-4-(2-aminophenyl)-4-oxobutanamide |
| R'NH₂ | Trifluoroethanol | Varies | N-R'-4-(2-aminophenyl)-4-oxobutanamide |
Transformations at the Ketone Moiety
The ketone functionality, an aryl ketone, is a key site of reactivity in this compound. It can undergo nucleophilic additions, condensation reactions, and reactions involving its enol form. The proximate amino group on the aromatic ring plays a crucial role in directing many of these transformations towards the synthesis of heterocyclic systems.
Nucleophilic Additions to the Carbonyl Group
The carbonyl carbon of the ketone is electrophilic and is susceptible to attack by nucleophiles. A wide variety of nucleophiles can add to the carbonyl group, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. For ketones, this results in the formation of tertiary alcohols.
While specific examples of nucleophilic additions to this compound are not extensively reported in isolation, this reaction is a fundamental step in many synthetic transformations. For instance, the initial step in a condensation reaction often involves the nucleophilic attack of an enolate or another nucleophile on the ketone carbonyl.
Condensation Reactions of the Ketone
The presence of the 2-amino group on the phenyl ring makes this compound a prime substrate for intramolecular and intermolecular condensation reactions, most notably for the synthesis of quinoline and quinolin-4-one derivatives. mdpi.comnih.govresearchgate.net
One of the most significant reactions of 2-aminoaryl ketones is the Friedländer annulation , which involves the reaction with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.org This reaction provides a direct route to substituted quinolines. The reaction can proceed via two primary mechanisms: an initial aldol (B89426) condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction. wikipedia.org
Recent advancements in this area include the use of various catalysts to promote the reaction under milder and more environmentally friendly conditions. For example, visible-light-driven radical Friedländer hetero-annulation has been reported using fluorescein (B123965) as an organic dye catalyst. proquest.com Basic mesoporous materials have also been employed as efficient catalysts for the Friedländer reaction of 2-aminoaryl ketones with ethyl acetoacetate. researchgate.net
Furthermore, the intramolecular condensation of this compound can lead to the formation of quinolin-4-one structures. This type of cyclization is a key strategy in the synthesis of these important heterocyclic compounds. mdpi.comnih.govresearchgate.net An iron(III)-catalyzed oxidative coupling of 2-amino phenyl ketones with alcohols or methyl arenes has been developed as a one-pot synthesis of 4-quinolones. organic-chemistry.org
| Reaction Type | Reactant(s) | Catalyst/Conditions | Product Type |
| Friedländer Annulation | α-Methylene carbonyl compound | Acid or Base catalyst | Substituted Quinoline |
| Intramolecular Condensation | - | Heat or Catalyst | Quinolin-4-one derivative |
| Iron-Catalyzed Oxidative Coupling | Alcohol or Methyl arene | Fe(OTs)₃·6H₂O, DTBP | 4-Quinolone derivative organic-chemistry.org |
Enolization and Reactions of Enol Forms
Like other ketones with α-hydrogens, the ketone moiety in this compound can form an enol or an enolate under acidic or basic conditions, respectively. libretexts.org The methylene group adjacent to the ketone is acidic and can be deprotonated to form an enolate.
The formation of an enolate is a critical step in many condensation reactions, including the aldol-type pathways of the Friedländer synthesis. wikipedia.org The enolate acts as a carbon nucleophile, attacking another carbonyl group to form a new carbon-carbon bond. libretexts.org
The ambident nature of the enolate means it can react with electrophiles at either the α-carbon or the oxygen atom. libretexts.org While O-alkylation is possible, C-alkylation is more common and synthetically useful for forming new carbon-carbon bonds. libretexts.org The reactivity of the enol form is also significant, for instance, in acid-catalyzed halogenation reactions.
Although specific studies on the enolization of this compound are not detailed, the principles of enolate chemistry are fundamental to understanding its reactivity in condensation and alkylation reactions. The generation of the enolate from the methylene group between the ketone and the ester would be facilitated by the presence of two electron-withdrawing groups, making these protons particularly acidic. masterorganicchemistry.com
Reactivity of the Primary Aromatic Amine Group
The primary aromatic amine group in this compound is a key center of reactivity, participating in a variety of chemical transformations common to arylamines.
Acylation and Alkylation Reactions
The lone pair of electrons on the nitrogen atom of the primary aromatic amine makes it nucleophilic, enabling it to react with electrophilic reagents such as acylating and alkylating agents.
Acylation: In the presence of a suitable base, the primary amine can be readily acylated by reacting with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride). This reaction results in the formation of an N-acyl derivative, an amide. The reaction proceeds through a nucleophilic acyl substitution mechanism.
| Reagent | Product | Reaction Type |
| Acetyl chloride | Methyl 4-(2-acetamidophenyl)-4-oxobutanoate | Acylation |
| Acetic anhydride | Methyl 4-(2-acetamidophenyl)-4-oxobutanoate | Acylation |
Alkylation: Similarly, the primary amine can undergo alkylation with alkyl halides. This reaction, however, can be challenging to control as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the potential for over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. The use of a large excess of the amine can favor mono-alkylation.
| Reagent | Potential Products | Reaction Type |
| Methyl iodide | Methyl 4-(2-(methylamino)phenyl)-4-oxobutanoate, Methyl 4-(2-(dimethylamino)phenyl)-4-oxobutanoate | Alkylation |
Diazotization and Subsequent Transformations
A characteristic reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the primary amino group into a diazonium salt.
The resulting diazonium salt of this compound is a versatile intermediate that can undergo a variety of subsequent transformations, collectively known as Sandmeyer reactions when catalyzed by copper(I) salts. These reactions allow for the replacement of the diazonium group with a wide range of substituents.
| Reagent | Product | Reaction Name |
| Copper(I) chloride (CuCl) | Methyl 4-(2-chlorophenyl)-4-oxobutanoate | Sandmeyer Reaction |
| Copper(I) bromide (CuBr) | Methyl 4-(2-bromophenyl)-4-oxobutanoate | Sandmeyer Reaction |
| Copper(I) cyanide (CuCN) | Methyl 4-(2-cyanophenyl)-4-oxobutanoate | Sandmeyer Reaction |
| Potassium iodide (KI) | Methyl 4-(2-iodophenyl)-4-oxobutanoate | - |
| Water (H₂O), heat | Methyl 4-(2-hydroxyphenyl)-4-oxobutanoate | - |
Condensation Reactions with Carbonyl Compounds (e.g., Imine Formation)
The primary aromatic amine of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.
The formation of the imine is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction.
| Carbonyl Compound | Product (Imine) |
| Benzaldehyde | Methyl 4-(2-((E)-benzylideneamino)phenyl)-4-oxobutanoate |
| Acetone | Methyl 4-(2-((E)-propan-2-ylideneamino)phenyl)-4-oxobutanoate |
Intramolecular Cyclization and Ring-Forming Reactions
The presence of both a nucleophilic amino group and an electrophilic ketone group in an ortho relationship on the aromatic ring of this compound provides the structural basis for various intramolecular cyclization reactions, leading to the formation of nitrogen-containing heterocycles.
Formation of Nitrogen-Containing Heterocycles (e.g., Quinolines from (2-aminophenyl)chalcones and ethyl 3-oxobutanoate)
While direct intramolecular cyclization of this compound itself may require specific conditions, its structural motif is analogous to precursors used in well-established heterocyclic syntheses. For instance, the Friedländer annulation, a classic method for quinoline synthesis, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., an enolizable ketone or ester).
A relevant example is the synthesis of quinolines from (2-aminophenyl)chalcones and ethyl 3-oxobutanoate. In this reaction, the amino group of the chalcone (B49325) reacts with the keto group of ethyl 3-oxobutanoate, followed by an intramolecular cyclization and dehydration to form the quinoline ring. bohrium.com This demonstrates the potential for the amino and keto groups in a similar spatial arrangement, as found in this compound, to participate in the formation of fused heterocyclic systems.
Cyclocondensation Mechanisms Involving the Amine and Ketone Groups
The intramolecular reaction between the amine and ketone functionalities in ortho-aminoaryl ketones is a powerful strategy for the synthesis of various nitrogen-containing heterocycles. The specific product formed often depends on the reaction conditions and the other reactants involved.
For example, a study on the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, a compound structurally similar to this compound, demonstrated the feasibility of intramolecular cyclization. This transformation proceeds via a nucleophilic intramolecular attack of the amine onto the ketone, followed by oxidation, to yield 2-(3-oxoindolin-2-ylidene)acetonitriles. This suggests that under appropriate oxidative conditions, this compound could potentially cyclize to form an indolinone derivative.
The general mechanism for such cyclocondensations typically involves the following steps:
Nucleophilic Attack: The lone pair of the amino group attacks the electrophilic carbonyl carbon of the ketone.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a hemiaminal intermediate.
Dehydration: Elimination of a water molecule leads to the formation of an enamine or an iminium ion.
Tautomerization/Aromatization: Subsequent tautomerization or other rearomatizing steps can lead to the final stable heterocyclic product.
The specific pathway and the resulting heterocyclic system (e.g., quinolines, benzodiazepines, or other fused systems) are highly dependent on the reaction conditions and the presence of other functional groups or reagents.
Chemo- and Regioselectivity in Complex Reaction Environments
The chemical behavior of this compound is characterized by the presence of multiple reactive sites: an aniline-type amino group, a ketone, and a methyl ester. This multifunctionality gives rise to distinct chemo- and regioselectivity in various reaction environments, particularly in intramolecular cyclization reactions which are pivotal in the synthesis of heterocyclic compounds such as quinolones and indolinones.
The intramolecular reactions of this compound are predominantly governed by the nucleophilic character of the amino group and the electrophilic nature of the two carbonyl carbons (ketone and ester). The interplay between these functionalities under different catalytic conditions (acidic or basic) dictates the reaction pathway and the final product structure.
One of the most significant transformations of 2-aminophenyl ketone derivatives is the Friedländer annulation, a classic method for the synthesis of quinolines. In this reaction, the 2-aminophenyl ketone moiety of this compound reacts with a compound containing an α-methylene group adjacent to a carbonyl. However, in the absence of such a reagent, self-condensation or cyclization can occur.
Under basic conditions, the amino group can act as a nucleophile, attacking one of the carbonyl groups. The regioselectivity of this intramolecular cyclization is a critical aspect. The attack on the ketone carbonyl is generally favored over the ester carbonyl due to the higher electrophilicity of the ketone. This leads to the formation of a six-membered ring, a common pathway in the synthesis of 4-quinolone derivatives. The reaction proceeds through an initial intramolecular aldol-type condensation.
Conversely, under certain conditions, particularly with specific reagents, cyclization involving the ester group might be possible, leading to different heterocyclic systems. However, the formation of quinolone structures is the more documented and thermodynamically favored pathway.
Research on analogous compounds, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, has shed light on the intricacies of these cyclization reactions. In these systems, base-assisted intramolecular cyclization is a key step. It has been demonstrated that the primary aniline derivatives undergo smooth cyclization. This suggests that for this compound, the unsubstituted amino group is crucial for the desired reactivity.
The chemo- and regioselectivity can be influenced by various factors, including the nature of the catalyst, the solvent, and the reaction temperature. For instance, the use of a strong base would favor the deprotonation of the α-carbon to the ketone, potentially leading to different reaction pathways if intermolecular reactions are possible. However, in dilute conditions that favor intramolecular processes, the cyclization leading to quinolone scaffolds is expected to dominate.
The table below summarizes the expected chemo- and regioselective outcomes based on the reaction conditions, drawing parallels from the reactivity of similar 2-aminophenyl ketone derivatives.
| Catalyst/Reagent | Reactive Sites Involved | Probable Product Type | Regioselectivity |
| Acid (e.g., H₂SO₄, PPA) | Amino group (nucleophile), Ketone carbonyl (electrophile) | 4-Hydroxyquinoline derivative | Attack on ketone favored |
| Base (e.g., KOH, NaOEt) | Amino group (nucleophile), Ketone carbonyl (electrophile) | 4-Quinolone derivative | Attack on ketone favored |
It is important to note that while the formation of the six-membered quinolone ring is the anticipated major pathway, the presence of the ester group offers potential for alternative cyclizations or subsequent reactions. For example, after the initial cyclization to form a dihydroxyquinoline intermediate, subsequent dehydration and tautomerization lead to the stable 4-quinolone structure.
Mechanistic Investigations of Reactions Involving Methyl 4 2 Aminophenyl 4 Oxobutanoate
Elucidation of Reaction Mechanisms for Its Formation
The formation of Methyl 4-(2-aminophenyl)-4-oxobutanoate typically involves the acylation of an aniline (B41778) derivative. A common synthetic route is the Friedel-Crafts acylation of aniline with a suitable four-carbon electrophile, such as methyl 4-chloro-4-oxobutanoate or succinic anhydride (B1165640) followed by esterification.
The mechanism for the Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution pathway. The key steps are:
Generation of the Acylium Ion: A Lewis acid catalyst (e.g., AlCl₃) coordinates to the acyl halide or anhydride, generating a highly electrophilic acylium ion.
Nucleophilic Attack: The electron-rich aniline ring, activated by the amino group, acts as a nucleophile, attacking the acylium ion. The attack is directed primarily to the para position relative to the activating amino group due to steric hindrance at the ortho positions. However, the formation of the ortho isomer, leading to the parent structure of the title compound, is also possible, often influenced by reaction conditions such as temperature and solvent.
Aromatization: The resulting arenium ion intermediate, a resonance-stabilized carbocation, loses a proton to regenerate the aromatic ring, yielding the final acylated product.
Quantum-chemical calculations can further substantiate reaction mechanisms by evaluating reactivity indices. For instance, in related reactions involving aminophenyl nucleophiles, the amino group generally exhibits higher nucleophilicity than a hydroxyl group, suggesting it is the more probable site for an initial nucleophilic attack. researchgate.net The local hardness of the electrophilic centers also dictates the pathway; harder electrophilic sites tend to react with harder nucleophilic centers. researchgate.net
Mechanistic Pathways of Functional Group Interconversions
The distinct functional groups of this compound allow for a variety of selective transformations. The mechanistic pathways for these interconversions are fundamental to its use as a synthetic intermediate.
Ketone Reduction: The carbonyl group can be reduced to a secondary alcohol via nucleophilic addition of a hydride reagent (e.g., NaBH₄). The mechanism involves the attack of the hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) follows a nucleophilic acyl substitution mechanism, initiated by the attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) leaving group.
Amine Acylation: The primary aromatic amine can be readily acylated, for example, by reaction with an acid chloride or anhydride. This is another example of nucleophilic acyl substitution where the nitrogen lone pair attacks the carbonyl carbon of the acylating agent.
These transformations are summarized in the table below.
| Functional Group | Transformation | Reagent Example | General Mechanism |
|---|---|---|---|
| Ketone | Reduction to Alcohol | Sodium borohydride (B1222165) (NaBH₄) | Nucleophilic Addition |
| Methyl Ester | Hydrolysis to Carboxylic Acid | Sodium hydroxide (NaOH) | Nucleophilic Acyl Substitution |
| Aromatic Amine | Acylation to Amide | Acetyl Chloride | Nucleophilic Acyl Substitution |
Catalytic Approaches and Mechanistic Roles of Catalysts
Catalysis provides efficient and selective pathways for reactions involving the synthesis and modification of this compound.
Transition-metal catalysis is a cornerstone for the formation of carbon-nitrogen bonds, which is essential for the synthesis of the aminophenyl moiety of the target molecule. nih.govscilit.com Methodologies such as direct C-H amination have emerged as atom-economical alternatives to traditional cross-coupling reactions. nih.gov
Catalytic cycles often involve several key stages:
C-H Activation/Oxidative Addition: The catalyst, often a rhodium(III) or iridium(III) complex, can activate a C-H bond of the aromatic ring, leading to the formation of a metallacycle intermediate. nih.gov
C-N Bond Formation: This can occur through various pathways, including the insertion of a metal-nitrenoid intermediate into the metal-carbon bond. nih.gov Organic azides are frequently used as a nitrogen source, serving a dual role as both an amino group precursor and an internal oxidant, releasing dinitrogen as the sole byproduct. researchgate.net
Reductive Elimination/Protonolysis: The final step involves the release of the aminated product and regeneration of the active catalyst. nih.gov
| Catalyst Type | Metal Center Example | Key Mechanistic Step | Nitrogen Source Example |
|---|---|---|---|
| C-H Amination Catalyst | Rhodium(III), Iridium(III) | Chelation-assisted metallacycle formation | Sulfonyl Azides, Alkyl Azides |
| Cross-Coupling Catalyst | Palladium(0), Copper(I) | Oxidative Addition / Reductive Elimination | Ammonia (B1221849), Amines |
Organocatalysis, the use of small organic molecules as catalysts, offers powerful strategies for asymmetric synthesis. While specific applications in the synthesis of this compound are not widely documented, the reactivity of its precursor, Methyl 4-oxobutanoate (B1241810), provides significant mechanistic insight. chemicalbook.com
For example, the self-Mannich reaction of Methyl 4-oxobutanoate can be catalyzed by chiral secondary amines like proline. chemicalbook.com The mechanism proceeds through the formation of an enamine intermediate from the catalyst and one molecule of the oxobutanoate. This enamine then acts as a nucleophile, attacking the carbonyl group of a second molecule of the oxobutanoate, leading to the formation of a new C-C bond with high stereocontrol. chemicalbook.com This demonstrates how organocatalysis can be employed to construct complex molecular architectures from simple precursors related to the title compound.
| Organocatalyst Example | Activation Mode | Reaction Type | Relevant Precursor |
|---|---|---|---|
| Proline | Enamine Catalysis | Self-Mannich Reaction | Methyl 4-oxobutanoate |
| Chiral Secondary Amine | Enamine Catalysis | Asymmetric Mannich Reaction | Methyl 4-oxobutanoate |
| Bisoxazolidine Ligand (with Cu(I)) | Lewis Acid Activation | Henry Reaction | Methyl 4-oxobutanoate |
Kinetic and Thermodynamic Considerations in Key Transformations
The rates and equilibria of chemical reactions are governed by kinetic and thermodynamic principles. For transformations involving this compound, these factors determine product distributions and reaction efficiency.
Kinetic studies involve measuring reaction rates under various conditions (e.g., concentration, temperature) to determine the rate law and activation parameters (Energy of activation, Eₐ). For instance, in the aminolysis of related esters, pseudo-first-order rate coefficients are often obtained by using a large excess of the amine. researchgate.net The dependence of the rate constant on the basicity (pKₐ) of the nucleophile, often visualized in a Brönsted-type plot, can reveal mechanistic details such as whether the reaction is concerted or proceeds through a stepwise mechanism involving a tetrahedral intermediate. researchgate.net
Thermodynamic analysis focuses on the energy changes during a reaction. The Gibbs free energy change (ΔG) indicates the spontaneity of a process, while the enthalpy change (ΔH) reflects the heat absorbed or released. For example, in CO₂ capture processes involving amines, a largely negative protonation enthalpy is a key driver for efficient regeneration of the absorbent. researchgate.net Understanding these parameters is crucial for optimizing reaction conditions, such as temperature and pressure, to favor the desired product formation.
| Parameter | Symbol | Significance | Method of Determination |
|---|---|---|---|
| Rate Constant | k | Measures the speed of a reaction. | Monitoring concentration changes over time (e.g., spectrophotometry). |
| Activation Energy | Eₐ | The minimum energy required for a reaction to occur. | Arrhenius plot (ln(k) vs. 1/T). |
| Enthalpy Change | ΔH | Heat change at constant pressure; indicates if a reaction is exothermic or endothermic. | Calorimetry; Van't Hoff equation. |
| Gibbs Free Energy Change | ΔG | Determines the spontaneity of a reaction at constant temperature and pressure. | ΔG = ΔH - TΔS; ΔG° = -RTln(Kₑq). |
Derivatives, Analogues, and Advanced Synthetic Applications of Methyl 4 2 Aminophenyl 4 Oxobutanoate Scaffold
Design and Synthesis of Structurally Related Oxobutanoate Derivatives
The inherent reactivity of the methyl 4-(2-aminophenyl)-4-oxobutanoate core structure allows for the design and synthesis of a variety of structurally related derivatives. Modifications can be introduced at the aniline (B41778) moiety, the oxo group, or the butanoate chain, leading to a library of compounds with tailored properties.
A significant class of derivatives synthesized from this scaffold are 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. nih.govnih.gov These compounds are prepared through reactions that introduce a cyano and a phenyl group at the C2 position of the butanoate chain. Further derivatization can be achieved by protecting or substituting the primary aniline group. For instance, N-tosylated, N-acylated, and N-benzylated precursors have been synthesized to explore their reactivity in subsequent transformations. nih.gov However, base-assisted deprotection of the aniline moiety often occurs in N-tosylated and N-acylated variants, leading back to the primary aniline derivative during certain reactions. nih.gov In-situ alkylation of the primary amino group with reagents like methyl iodide or benzyl (B1604629) bromide has also been employed to generate N-substituted derivatives. nih.gov
The table below summarizes some key derivatives and their synthetic precursors.
| Derivative Class | Precursor Scaffold | Key Reagents/Modifications | Resulting Derivative | Ref |
| Phenylbutanenitriles | 4-(2-aminophenyl)-4-oxobutanoate scaffold | Introduction of cyano and phenyl groups | 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles | nih.govnih.gov |
| N-Alkylated Anilines | 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles | Methyl iodide or benzyl bromide, KOH, DMSO | N-methyl or N-benzyl derivatives | nih.gov |
| N-Protected Anilines | 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles | Tosyl chloride or acyl chloride | N-tosylated or N-acylated derivatives | nih.gov |
Utilization in the Construction of Complex Polycyclic and Heterocyclic Systems
The strategic placement of functional groups in the this compound scaffold makes it an excellent starting material for synthesizing complex polycyclic and heterocyclic systems. Intramolecular cyclization is a key strategy employed to build these intricate structures.
A notable application is the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, derivatives of the parent scaffold, to produce 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govnih.gov This transformation proceeds via a nucleophilic intramolecular cyclization, where the aniline nitrogen attacks the ketone, followed by an oxidation step. nih.gov This reaction provides an efficient route to the indolinone core, a common motif in biologically active molecules.
Furthermore, these cyclized intermediates can be used in one-pot sequences to construct even more complex systems. For example, after the oxidative cyclization, the addition of hydrazine (B178648) hydrate (B1144303) to the reaction mixture leads to the formation of pyridazino[4,3-b]indoles. nih.gov This demonstrates the utility of the scaffold in tandem reactions to rapidly build molecular complexity. The general principle of using β-aroylacrylic acids and related oxobutanoic acid derivatives as precursors for a wide range of heterocycles, including pyridazinones and thiazoles, is a well-established strategy in heterocyclic chemistry. raco.catresearchgate.net
The following table outlines the transformation of the scaffold's derivatives into complex heterocyclic systems.
| Starting Material | Reaction Type | Key Reagents | Resulting Heterocyclic System | Ref |
| 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles | Intramolecular Oxidative Cyclization | KOH, DMSO | 2-(3-oxoindolin-2-ylidene)acetonitriles | nih.govnih.gov |
| 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles | One-pot Oxidative Cyclization / Condensation | 1. KOH, DMSO2. Hydrazine hydrate | Pyridazino[4,3-b]indoles | nih.gov |
Role in the Development of Novel Synthetic Methodologies
The this compound scaffold and its derivatives have been instrumental in the development of new synthetic methodologies. The challenges associated with their transformations have spurred the innovation of efficient and high-yielding reaction protocols.
One such methodology is a facile and highly efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. nih.gov This method utilizes a base-assisted cyclization accompanied by oxidation with dimethyl sulfoxide (B87167) (DMSO). nih.gov This approach was developed to overcome the limitations of using strong oxidants like potassium permanganate, which led to decomposition of the starting material. nih.gov The optimized DMSO-based protocol improved yields and expanded the reaction's scope, representing a significant methodological advancement for the synthesis of the indolinone core. nih.gov
This synthetic strategy showcases the development of a robust reaction pathway that leverages the inherent reactivity of the scaffold while controlling for undesired side reactions. Such methodologies are crucial for making complex chemical structures more accessible for further study and application.
Application in Fragment-Based Synthesis and Chemical Libraries
Fragment-based drug discovery (FBDD) has become a powerful approach for identifying lead compounds in pharmaceutical research. nih.gov This method uses small, low-complexity molecules, or "fragments," for screening against biological targets. nih.govmdpi.com The this compound scaffold is an ideal starting point for creating fragment libraries due to its molecular size and the presence of multiple functional groups that can be used for controlled elaboration into more potent and specific molecules. rsc.org
The core structure of this compound possesses key features desirable for a fragment library, including both hydrogen bond donors (the amine) and acceptors (the ketone and ester carbonyls), as well as an aromatic ring for potential π-stacking interactions. These features provide anchor points for binding to protein targets.
By systematically modifying the scaffold—for example, by alkylating the amine, substituting the phenyl ring, or reacting at the ketone or ester—a diverse chemical library can be generated. This diversity-oriented synthesis allows for the exploration of the chemical space around the core fragment. Hits identified from screening this library can then be optimized by growing, linking, or merging fragments to improve their binding affinity and selectivity, ultimately leading to the development of novel therapeutic agents. nih.gov
Advanced Spectroscopic Characterization Techniques for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 4-(2-aminophenyl)-4-oxobutanoate is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the aminophenyl ring would appear in the downfield region (typically 6.5-8.0 ppm), with their specific shifts and multiplicities influenced by the ortho-amino and ortho-acyl substituents. The two methylene (B1212753) groups (-CH₂-CH₂-) would likely appear as two distinct triplets in the aliphatic region (around 2.5-3.5 ppm). The methyl protons of the ester group (-OCH₃) would produce a characteristic singlet at approximately 3.7 ppm. oregonstate.edu The protons of the primary amine (-NH₂) are expected to produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Two carbonyl carbon signals are anticipated at the most downfield positions: the ester carbonyl (around 170-175 ppm) and the ketone carbonyl (around 190-200 ppm). rsc.orgresearchgate.net The six carbons of the aromatic ring would generate signals in the 115-150 ppm range. The methoxy (B1213986) carbon (-OCH₃) is expected around 52 ppm, and the two methylene carbons would appear in the upfield region, typically between 25-45 ppm.
| Atom Type | Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Aromatic | Ar-H | 6.5 - 7.8 (multiplets) | 115 - 150 |
| Ketone | C=O | - | ~198 |
| Methylene | -CO-CH₂- | ~3.2 (triplet) | ~35 |
| Methylene | -CH₂-COOR | ~2.8 (triplet) | ~28 |
| Ester | -COO- | - | ~173 |
| Methoxy | -OCH₃ | ~3.7 (singlet) | ~52 |
| Amine | -NH₂ | Variable (broad singlet) | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₁H₁₃NO₃), the calculated molecular weight is 207.23 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 207. Key fragmentation pathways would likely involve cleavages adjacent to the carbonyl groups and the loss of stable neutral molecules. Common fragmentation patterns for esters and ketones suggest several predictable fragment ions. miamioh.edulibretexts.org Alpha-cleavage next to the ketone could result in the loss of the propanoate methyl ester moiety or the aminophenyl group. The loss of the methoxy group (-OCH₃) from the ester would yield a fragment at m/z 176. Another prominent cleavage could occur between the two methylene groups.
| Predicted m/z | Identity of Fragment | Notes |
|---|---|---|
| 207 | [C₁₁H₁₃NO₃]⁺ | Molecular Ion ([M]⁺) |
| 176 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 148 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |
| 120 | [C₇H₆NO]⁺ | Aminobenzoyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to display several characteristic absorption bands. The primary amine (-NH₂) group should exhibit two sharp to medium peaks in the 3300-3500 cm⁻¹ region for asymmetric and symmetric N-H stretching. tu.edu.iqpressbooks.pub The C=O stretching vibrations for the two distinct carbonyl groups will be prominent; the aromatic ketone C=O stretch is expected around 1680-1700 cm⁻¹, while the saturated ester C=O stretch should appear at a higher frequency, typically 1735-1750 cm⁻¹. vscht.czlibretexts.org Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹. tu.edu.iq Additionally, strong bands corresponding to the C-O stretch of the ester will be visible in the 1000-1300 cm⁻¹ region. orgchemboulder.com
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H Stretch | Primary Amine |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1735 | C=O Stretch | Ester |
| ~1685 | C=O Stretch | Aromatic Ketone |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1300 - 1150 | C-O Stretch | Ester |
| 1335 - 1250 | C-N Stretch | Aromatic Amine |
X-ray Crystallography for Solid-State Structure Determination of Analogues and Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides precise information on bond lengths, bond angles, and torsional angles, as well as details about intermolecular interactions like hydrogen bonding and crystal packing. nih.gov
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone | Monoclinic | P2₁/c | researchgate.net |
| Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | mdpi.com |
| Acetaminophen (p-aminophenol derivative) | Monoclinic | P2₁/n | nih.gov |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
For a molecule like Methyl 4-(2-aminophenyl)-4-oxobutanoate, DFT calculations could elucidate the distribution of electron density, which is fundamental to understanding its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electrophilic and nucleophilic sites of the molecule. In this compound, the oxygen atoms of the carbonyl and ester groups would be expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the amino group and the aromatic ring would likely be areas of positive potential (electrophilic).
Hypothetical Data from Quantum Chemical Calculations:
The following table is a representation of the type of data that would be generated from quantum chemical calculations for this compound. The values are illustrative and not based on actual experimental or computational results.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Indicates the chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Conformational Analysis and Tautomerism (e.g., keto-enol)
The three-dimensional structure of this compound is flexible due to the presence of several single bonds. Conformational analysis, typically performed using computational methods, is essential to identify the most stable conformations (isomers that differ by rotation about single bonds) and to understand their relative energies. By systematically rotating the rotatable bonds and calculating the potential energy at each step, a potential energy surface can be constructed. The minima on this surface correspond to the stable conformers. The global minimum represents the most stable conformation of the molecule.
Tautomerism is another important aspect to consider for this compound. Specifically, the presence of a ketone group adjacent to a carbon atom with hydrogen atoms allows for the possibility of keto-enol tautomerism. libretexts.orgresearchgate.net The keto form is the standard structure of this compound, while the enol form would feature a hydroxyl group and a carbon-carbon double bond.
Computational studies can predict the relative stability of the keto and enol tautomers. researchgate.net For most simple ketones, the keto form is significantly more stable. libretexts.org However, the stability of the enol form can be influenced by factors such as conjugation, intramolecular hydrogen bonding, and solvent effects. masterorganicchemistry.commdpi.com In the case of this compound, the enol form could potentially be stabilized by conjugation with the aromatic ring and the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the amino group or the ester carbonyl. The equilibrium between the keto and enol forms is also solvent-dependent. mdpi.com
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides powerful tools for modeling chemical reaction pathways and analyzing the associated transition states. For this compound, this could involve studying various reactions, such as its synthesis, degradation, or its interaction with other molecules.
Reaction pathway modeling involves identifying the sequence of elementary steps that connect the reactants to the products. For each step, the structure and energy of the transition state (the highest point on the reaction coordinate) are calculated. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
By mapping the potential energy surface, it is possible to locate the minimum energy path for a reaction. This provides a detailed understanding of the reaction mechanism at a molecular level. For instance, the mechanism of the cyclization of similar compounds to form heterocyclic structures could be investigated. The calculations would reveal whether the reaction proceeds through a concerted or a stepwise mechanism and would identify any intermediate species.
Transition state theory, combined with the results of quantum chemical calculations, allows for the prediction of reaction rate constants. These theoretical predictions can then be compared with experimental data to validate the proposed reaction mechanism.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
Currently, specific, optimized, and sustainable synthetic methodologies for Methyl 4-(2-aminophenyl)-4-oxobutanoate are not extensively documented. Future research could focus on developing novel synthetic pathways that adhere to the principles of green chemistry.
Key areas for development include:
Catalytic Approaches: Investigating the use of transition-metal or organocatalysts for the key bond-forming reactions could lead to more efficient and selective syntheses. For instance, developing catalytic methods for the acylation of aniline (B41778) derivatives with succinic anhydride (B1165640) derivatives would be a significant advancement.
Flow Chemistry: The use of continuous flow reactors could offer benefits such as improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. This would be particularly advantageous for any exothermic reactions involved in the synthesis.
Bio-catalysis: The exploration of enzymatic transformations could provide highly selective and environmentally benign routes to this compound or its precursors.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalysis | Higher efficiency, selectivity, and atom economy. | Development of novel transition-metal or organocatalysts. |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction conditions in continuous flow systems. |
| Bio-catalysis | High selectivity, mild reaction conditions, and reduced environmental impact. | Identification and engineering of suitable enzymes. |
Exploration of Novel Reactivity Patterns and Transformations
The bifunctional nature of this compound, possessing both an aniline-type amino group and a keto-ester moiety, makes it a versatile building block for organic synthesis. Future research is poised to uncover novel reactivity patterns and transformations.
Potential areas of exploration include:
Intramolecular Cyclizations: The proximity of the amino group to the carbonyl functionalities suggests that this compound could be an excellent precursor for the synthesis of various heterocyclic systems, such as quinolines, benzodiazepines, or other related scaffolds, which are of significant interest in medicinal chemistry.
Multicomponent Reactions: Designing one-pot multicomponent reactions involving this compound could provide rapid access to complex molecular architectures, increasing synthetic efficiency.
Directed C-H Functionalization: The aromatic ring could be a platform for directed C-H activation and functionalization, guided by one of the existing functional groups, to introduce further complexity and build diverse molecular libraries.
| Reaction Type | Potential Products | Significance |
| Intramolecular Cyclization | Quinolines, benzodiazepines, and other N-heterocycles. | Access to privileged scaffolds in medicinal chemistry. |
| Multicomponent Reactions | Complex, polyfunctionalized molecules. | Increased synthetic efficiency and molecular diversity. |
| C-H Functionalization | Novel substituted aromatic compounds. | Creation of new chemical entities for various applications. |
Integration into Advanced Materials Science or Analytical Chemistry Methodologies
The structural motifs within this compound suggest its potential utility in materials science and analytical chemistry, although specific applications have yet to be reported.
Future research could be directed towards:
Polymer Chemistry: The amino group could be utilized for the synthesis of novel polyamides or polyimides. The keto group offers a site for further modification to tune the properties of the resulting polymers, potentially leading to materials with interesting thermal, mechanical, or optical properties.
Sensor Development: The aniline moiety is known to be electrochemically active and can be a component of fluorescent molecules. This suggests that derivatives of this compound could be developed as chemosensors for the detection of specific analytes.
Analytical Standards: In the event that this molecule is identified as a metabolite or a degradation product of a pharmaceutical or agrochemical, it would become an important analytical standard for chromatographic and spectrometric methods.
| Application Area | Potential Role of the Compound | Research Objective |
| Materials Science | Monomer for specialty polymers (polyamides, polyimides). | Development of new materials with tailored properties. |
| Analytical Chemistry | Precursor for fluorescent or electrochemical sensors. | Creation of novel methods for analyte detection. |
| Analytical Standards | Reference material for quantitative analysis. | Ensuring accuracy and reliability in analytical testing. |
Q & A
Q. What are the common synthetic routes for Methyl 4-(2-aminophenyl)-4-oxobutanoate, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis of this compound typically involves esterification or Friedel-Crafts acylation followed by functional group modifications. A plausible route includes:
Esterification : Reacting 4-(2-aminophenyl)-4-oxobutanoic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions to form the methyl ester .
Purification : Post-reaction, distillation or column chromatography is recommended to remove unreacted starting materials and byproducts. Drying the product thoroughly (e.g., using anhydrous sodium sulfate) is critical, as residual solvents like methanol can interfere with downstream reactions .
Q. Key Reaction Conditions :
- Catalyst concentration (e.g., 1–5% H₂SO₄).
- Reflux temperature (~60–80°C) and duration (6–12 hours).
- Solvent selection (e.g., dichloromethane or toluene for azeotropic removal of water).
Q. How can researchers characterize this compound using spectroscopic methods?
Methodological Answer: Characterization involves a combination of techniques:
¹H NMR :
- Ketone group : A singlet near δ 2.60–2.80 ppm (methylene protons adjacent to the ketone).
- Aromatic protons : Multiplets in δ 6.80–7.50 ppm (2-aminophenyl ring).
- Methoxy group : Sharp singlet at δ 3.68 ppm (OCH₃) .
IR Spectroscopy :
- Strong absorption at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O).
- N-H stretch (amine) at ~3300–3500 cm⁻¹.
Mass Spectrometry :
Advanced Research Questions
Q. What are the potential biological applications of this compound, and how can its derivatives be designed for enhanced activity?
Methodological Answer: The compound’s 2-aminophenyl and keto-ester moieties make it a candidate for:
Enzyme Substrate Studies :
- Acts as a substrate for kynurenine/α-aminoadipate aminotransferase , a mitochondrial enzyme involved in tryptophan metabolism .
Drug Development :
- Derivatization : Introduce substituents (e.g., halogens, methoxy groups) to the phenyl ring via Suzuki coupling (e.g., using aryl boronic acids) to enhance bioavailability or target specificity .
- Prodrug Design : Hydrolyze the ester group in vivo to release the active carboxylic acid form, improving pharmacokinetics .
Q. How should researchers address contradictions in reported data regarding the compound’s reactivity or biological activity?
Methodological Answer: Discrepancies in reactivity or bioactivity often arise from:
Reaction Conditions :
- Compare catalyst systems (e.g., H₂SO₄ vs. HCl) and solvent polarity. For example, polar aprotic solvents (DMF) may favor nucleophilic substitution over esterification .
Biological Assay Variability :
- Validate enzyme activity assays using standardized protocols (e.g., fixed pH, temperature) and control compounds. Cross-reference with databases like HMDB or KEGG for substrate specificity .
Stereochemical Considerations :
Q. What purification techniques are recommended for this compound to ensure high purity for pharmacological studies?
Methodological Answer:
Chromatography :
- Use silica gel column chromatography with a gradient eluent (e.g., hexane:ethyl acetate 4:1 → 1:1) to separate ester derivatives from unreacted acids .
Recrystallization :
- Dissolve the crude product in hot ethanol and cool slowly to isolate crystalline material. Monitor purity via melting point (expected range: 100–110°C) .
Drying :
- Remove trace solvents using a vacuum desiccator or lyophilization. Confirm dryness via ¹H NMR (absence of methanol peaks at δ 3.34 ppm) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
